2,6-Dimethylanilinium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylanilinium can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with cyclotriphosphoric acid in an alcoholic solution. This reaction produces this compound cyclotriphosphate monohydrate .
Industrial Production Methods
In industrial settings, this compound is often produced using a catalyst. The process involves immersing gamma-alumina as a carrier skeleton in magnesium nitrate and aluminum nitrate solutions to obtain a spinel-type catalyst .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylanilinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone imine structures.
Reduction: It can be reduced to form aminophenol derivatives.
Substitution: It reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for lithiation and nitrating agents for nitration. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include tetryl, a derivative with four nitro groups, and various aminophenol derivatives .
Scientific Research Applications
2,6-Dimethylanilinium has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a key metabolite in the study of drug metabolism.
Medicine: It is a precursor in the synthesis of anesthetics and other pharmaceuticals.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethylanilinium involves redox cycling of intracellularly bound aminophenol/quinone imine structures to generate reactive oxygen species (ROS). This mechanism is likely responsible for its mutagenic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: An aromatic amine with similar structural properties.
2,4-Dimethylaniline: Another positional isomer with methyl groups at the 2- and 4- positions.
2,5-Dimethylaniline: A compound with methyl groups at the 2- and 5- positions.
Uniqueness
2,6-Dimethylanilinium is unique due to its specific substitution pattern, which influences its reactivity and applications. Its role as a key starting material in the synthesis of various anesthetics and its involvement in redox cycling mechanisms set it apart from other similar compounds .
Properties
IUPAC Name |
(2,6-dimethylphenyl)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40762711 |
Source
|
Record name | 2,6-Dimethylanilinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40762711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107556-92-3 |
Source
|
Record name | 2,6-Dimethylanilinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40762711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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